Home > Products > Screening Compounds P95208 > N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE
N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE -

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE

Catalog Number: EVT-5956805
CAS Number:
Molecular Formula: C14H18F2N2O3
Molecular Weight: 300.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (Roflumilast)

  • Compound Description: Roflumilast is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. [] It exhibits anti-inflammatory and immunomodulatory effects by suppressing the production of pro-inflammatory mediators like TNF-α. [, ] It's used clinically for treating chronic inflammatory diseases like asthma and COPD. [, , , ]

3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)benzamide (Roflumilast N-oxide)

  • Compound Description: This is the primary metabolite of roflumilast formed in vivo. [] It demonstrates comparable potency to roflumilast as a PDE4 inhibitor and contributes significantly to the overall therapeutic effect of roflumilast. [, ]

3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast)

    N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide

    • Compound Description: This compound is a degradation product of roflumilast observed under specific conditions. []

    3,5-Dichloropyridin-4-amine

    • Compound Description: Identified as a degradation product of roflumilast. []

    (S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide (CHF6001)

    • Compound Description: CHF6001 is a highly potent and selective PDE4 inhibitor designed for inhaled administration. [] It displays robust anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and leukocyte recruitment. []

    N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide (FCPR03)

    • Compound Description: FCPR03 is a novel, selective PDE4 inhibitor exhibiting reduced emetic potency compared to other PDE4 inhibitors. [, ] It shows antidepressant-like effects in mice models of depression and attenuates LPS-induced neuroinflammation. [, ]

    4-(Difluoromethoxy)-N-((1R,2S)-2-(((3aR,4R,9bR)-4-(methoxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl)carbonyl)cyclohexyl)benzamide (TAK-480)

    • Compound Description: TAK-480 acts as a potent tachykinin NK(2)-receptor antagonist. [] It demonstrates efficacy in reducing visceral hypersensitivity and accelerating defecation in animal models of irritable bowel syndrome (IBS). []

    N-(3-Chloro-4-(difluoromethoxy)phenyl)-2-(4-(8-nitroisoquinolin-5-yl)piperazin-1-yl)acetamide

    • Compound Description: This compound is a low-micromolar inhibitor of EphA3 and unphosphorylated Abelson tyrosine kinase (Abl1). [] It exhibits a type II binding mode, targeting the inactive DFG-out conformation of these kinases. []

    Properties

    Product Name

    N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-MORPHOLINOAMINE

    IUPAC Name

    (E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine

    Molecular Formula

    C14H18F2N2O3

    Molecular Weight

    300.30 g/mol

    InChI

    InChI=1S/C14H18F2N2O3/c1-2-20-13-9-11(3-4-12(13)21-14(15)16)10-17-18-5-7-19-8-6-18/h3-4,9-10,14H,2,5-8H2,1H3/b17-10+

    InChI Key

    JJZVNGJLJUCXPD-LICLKQGHSA-N

    SMILES

    CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F

    Canonical SMILES

    CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F

    Isomeric SMILES

    CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OC(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.